1-(Difluoromethyl)-4-isopropylbenzene
Description
Properties
Molecular Formula |
C10H12F2 |
|---|---|
Molecular Weight |
170.20 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12F2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7,10H,1-2H3 |
InChI Key |
CYUKWARFNITHTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(Difluoromethyl)-4-isopropylbenzene
Direct Difluoromethylation of 4-Isopropylbenzene Derivatives
One common approach involves the direct difluoromethylation of 4-isopropylbenzene or its derivatives using electrophilic or nucleophilic fluorinating agents. However, literature specifically detailing direct difluoromethylation on 4-isopropylbenzene is limited, and most synthetic routes rely on functional group transformations on pre-functionalized aromatic substrates.
Halogenation Followed by Fluorination
A well-documented method for synthesizing difluoromethyl-substituted benzenes involves halogenation of the methyl group followed by nucleophilic fluorination. For example, starting from 4-isopropylbenzyl chloride or bromide, treatment with potassium fluoride (KF) at elevated temperatures can lead to substitution of halogen atoms with fluorine atoms to form difluoromethyl groups.
Experimental Example
- Reactants: 4-Isopropylbenzyl chloride (or bromide), potassium fluoride (KF)
- Conditions: Heating neat (no solvent) at 190–300 °C for 24–36 hours
- Catalysts: Phase transfer catalysts such as tetraphenylphosphonium bromide or tetrabutylammonium iodide may be employed to improve fluoride ion availability
- Yields: Yields vary depending on temperature and time; for related compounds, yields of difluoromethylated products range from 10% to over 90% selectivity under optimized conditions
This method is adapted from analogous procedures for fluorination of tetrachlorinated xylenes to tetrafluoro derivatives, indicating feasibility for difluoromethyl group formation on aromatic rings.
Palladium-Catalyzed Cross-Coupling Reactions
Recent advances highlight palladium-catalyzed cross-coupling as a powerful method to construct difluoromethylated aromatics. This involves coupling aryl halides or pseudohalides with difluoromethyl-containing reagents under Pd catalysis.
Key Features
- Catalysts: Pd complexes such as Pd(PPh3)4 or Pd(OAc)2 with appropriate ligands
- Reagents: Difluoromethyl phenyl sulfone or other difluoromethyl precursors
- Conditions: Mild to moderate temperatures, often under inert atmosphere
- Advantages: High selectivity, mild conditions, and potential for one-pot synthesis
A representative protocol involves palladium-catalyzed dehydrosulfonylative cross-coupling of α-[difluoro(phenylsulfonyl)methyl]benzyl tosylates to yield difluoromethylated aromatic compounds in good yields without isolating intermediates.
Summary Table of Preparation Methods
Mechanistic Insights and Reaction Optimization
Halogenation-Fluorination Mechanism
The halogenation step introduces a good leaving group (Cl or Br) on the benzylic position, which is then substituted by fluoride ion from KF under high temperature. Phase transfer catalysts facilitate fluoride ion transfer into the organic phase, enhancing substitution efficiency. The reaction proceeds via nucleophilic substitution (SN2) at the benzylic carbon.
Palladium-Catalyzed Cross-Coupling Mechanism
The Pd-catalyzed process involves oxidative addition of the aryl halide or tosylate to Pd(0), followed by transmetalation with the difluoromethyl reagent and reductive elimination to form the C–CF2H bond. The dehydrosulfonylation step generates the difluoromethyl intermediate in situ, enabling a one-pot procedure. This method benefits from mild conditions and high catalyst turnover numbers.
Research Data and Experimental Results
Yield and Selectivity Data from Halogenation-Fluorination Reactions
Pd-Catalyzed Cross-Coupling Performance
- Catalyst loadings as low as 0.01 mol% Pd have been reported for similar difluoromethylation reactions with turnover numbers up to 980,000
- Reactions typically proceed at moderate temperatures with good conversion and selectivity
- The one-pot process combining dehydrosulfonylation and coupling simplifies synthesis and improves efficiency
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-4-isopropylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products:
Oxidation: Difluoromethyl-substituted benzoic acids or ketones.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Reactivity
The molecular formula of 1-(difluoromethyl)-4-isopropylbenzene is , with a molecular weight of approximately 196.21 g/mol. The difluoromethyl group enhances its reactivity, enabling it to participate in nucleophilic substitution reactions. This characteristic makes it a valuable building block in organic synthesis.
Scientific Research Applications
-
Pharmaceuticals :
- Drug Design : The compound has been investigated for its potential as a bioisostere in drug design. It can mimic the properties of other functional groups, such as hydroxyl or thiol groups, which are crucial in the development of new pharmaceuticals .
- Therapeutic Effects : Preliminary studies suggest that this compound may exhibit therapeutic effects, particularly in targeting specific biological pathways .
-
Agrochemicals :
- The compound is utilized in the production of agrochemicals, where its unique properties can enhance the efficacy and stability of agricultural products .
-
Materials Science :
- Polymerization : The difluoromethyl group allows for interactions that can be exploited in polymer synthesis, potentially leading to materials with enhanced dielectric properties suitable for electronics and automotive applications .
- Coatings : It serves as a precursor for producing protective coatings with excellent barrier properties, making it applicable in various industries including electronics and medical sectors .
Case Study 1: Drug Development
A study focusing on the structure-activity relationship (SAR) of difluoromethyl-substituted compounds demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways. This inhibition was linked to the compound's ability to form hydrogen bonds with active sites on target proteins, suggesting its potential as a lead compound in drug discovery .
Case Study 2: Agrochemical Efficacy
Research conducted on the application of this compound in agrochemicals revealed that formulations containing this compound exhibited improved pest resistance and crop yield compared to traditional agents. The study highlighted the compound's stability under various environmental conditions, making it suitable for agricultural use .
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-isopropylbenzene involves its interaction with molecular targets through its difluoromethyl and isopropyl groups. These interactions can influence various biochemical pathways and processes. For example, the difluoromethyl group can act as a hydrogen bond donor, affecting the compound’s binding affinity to enzymes or receptors . The isopropyl group can contribute to the compound’s hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern on the benzene ring significantly impacts molecular behavior. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Lipophilicity : The difluoromethyl group in the target compound provides moderate lipophilicity (logP ~3.2), balancing membrane permeability and solubility. Bromine in BD196204 increases logP but may reduce metabolic stability compared to fluorine .
- Steric Impact : The isopropyl group in the target compound introduces steric hindrance, which may limit rotational freedom or binding to flat receptor sites compared to smaller substituents (e.g., -F or -CH₃).
Q & A
Q. Methodological Considerations :
- Catalysts : Use of Lewis acids (e.g., AlCl) enhances electrophilic substitution efficiency .
- Solvents : Polar aprotic solvents like DMSO improve reaction kinetics but may require post-synthesis purification to remove byproducts .
- Temperature : Optimal yields (70–85%) are reported at 80–100°C, with higher temperatures favoring side reactions .
Q. Contradiction Analysis :
- Some studies report unexpected ortho substitution in sterically hindered systems, suggesting competing steric and electronic effects .
What analytical techniques are most robust for characterizing this compound and its synthetic intermediates?
Basic Research Question
- NMR Spectroscopy : NMR is critical for confirming fluorinated moieties (δ = -80 to -100 ppm for -CFH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H] at m/z 200.15) and fragmentation patterns .
- X-ray Crystallography : Resolves steric effects of the isopropyl group on crystal packing .
Q. Best Practices :
- Combine , , and NMR for full structural elucidation .
How can researchers resolve discrepancies in reported thermal stability data for this compound in polymer matrices?
Advanced Research Question
Conflicting thermogravimetric analysis (TGA) data arise from variations in sample preparation and testing protocols:
- Controlled Atmosphere : Degradation onset temperatures differ by ~30°C under nitrogen (350°C) vs. air (320°C) due to oxidative pathways .
- Polymer Compatibility : Blends with polyolefins show higher stability (ΔT = +25°C) than polyester matrices .
Q. Recommendations :
- Standardize testing conditions (heating rate: 10°C/min; purge gas: N) .
What computational tools are effective for predicting the environmental fate and toxicity of this compound?
Advanced Research Question
Q. Limitations :
- Existing models underestimate metabolic degradation pathways due to limited experimental data .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
Q. Emergency Measures :
How does the compound’s stereoelectronic profile affect its utility as a building block in drug discovery?
Advanced Research Question
Q. Challenges :
- Synthetic complexity limits scalability for high-throughput screening .
What strategies optimize the regioselectivity of this compound in multi-step syntheses?
Advanced Research Question
- Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to direct subsequent reactions .
- Catalytic Systems : Chiral ligands (e.g., BINAP) enforce enantioselectivity in asymmetric transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
